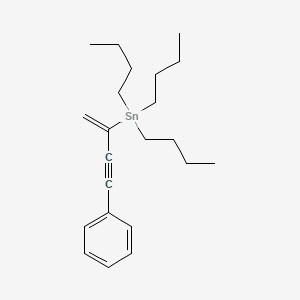
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- is an organotin compound with the molecular formula C19H32Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 1-methylene-3-phenyl-2-propynyl group. This compound is known for its applications in organic synthesis, particularly in radical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- typically involves the reaction of tributylstannyl lithium with 1-methylene-3-phenyl-2-propynyl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- undergoes various types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond, which can cleave homolytically.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form tin oxides or reduction to form lower oxidation state tin compounds.
Common Reagents and Conditions
Radical Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating or photolysis.
Substitution Reactions: Reagents such as halides, alkoxides, and amines are used under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Radical Reactions: The major products are typically the result of radical addition or cyclization.
Substitution Reactions: The products depend on the nucleophile used, resulting in various organotin derivatives.
Oxidation and Reduction: Products include tin oxides or reduced tin species.
Applications De Recherche Scientifique
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in radical-mediated transformations.
Material Science: The compound is used in the preparation of organotin polymers and materials with unique properties.
Biological Studies: It serves as a model compound in studies of organotin toxicity and environmental impact.
Catalysis: It is employed as a catalyst in various organic reactions, including cross-coupling and polymerization.
Mécanisme D'action
The mechanism of action of stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- involves the homolytic cleavage of the tin-hydrogen bond to generate tin-centered radicals. These radicals can then participate in various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylphenylstannane: Similar in structure but with a phenyl group instead of the 1-methylene-3-phenyl-2-propynyl group.
Stannane, tributyl(1-ethoxy-3-phenyl-2-propyn-1-yl)-: Contains an ethoxy group in place of the methylene group.
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl-: Has triphenyl groups instead of tributyl groups.
Uniqueness
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- is unique due to its specific combination of butyl and 1-methylene-3-phenyl-2-propynyl groups, which confer distinct reactivity and properties. This makes it particularly useful in radical reactions and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
650605-91-7 |
|---|---|
Formule moléculaire |
C22H34Sn |
Poids moléculaire |
417.2 g/mol |
Nom IUPAC |
tributyl(4-phenylbut-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C10H7.3C4H9.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-3-4-2;/h4-6,8-9H,1H2;3*1,3-4H2,2H3; |
Clé InChI |
DNLNZUAZIVPUAP-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=C)C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


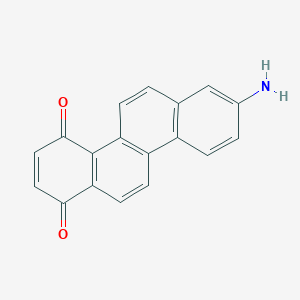
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)

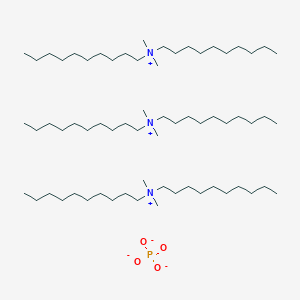
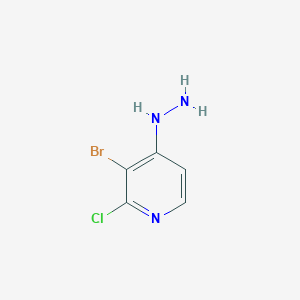

![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)

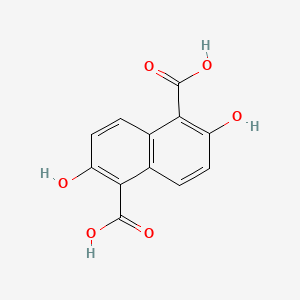

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
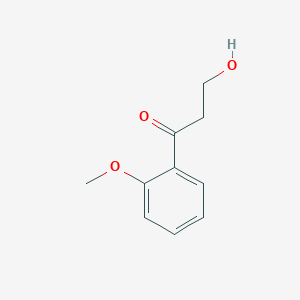

![2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12608098.png)
